molecular formula C14H13Br B2623884 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- CAS No. 132462-55-6

1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-

Cat. No.: B2623884
CAS No.: 132462-55-6
M. Wt: 261.162
InChI Key: PBSPREZOOUXXRR-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Chemistry

Biphenyl scaffolds, consisting of two phenyl rings linked by a single carbon-carbon bond, are a cornerstone of modern organic chemistry. This structural motif is prevalent in a wide array of natural products, pharmaceuticals, and advanced materials. The versatility of the biphenyl unit allows for the creation of molecules with tailored electronic and steric properties, influencing their biological activity and material characteristics. The ability to introduce various substituents onto the phenyl rings provides chemists with a powerful tool to fine-tune the functionality of the resulting compounds.

Historical Perspective on the Synthesis and Characterization of Halogenated and Alkylated Biphenyls

The synthesis of biphenyls has a rich history, with early methods often relying on harsh reaction conditions and providing limited control over regioselectivity. The development of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, revolutionized the field. These methods allow for the efficient and selective formation of the biaryl bond under mild conditions, tolerating a wide range of functional groups. The introduction of halogen and alkyl groups to the biphenyl framework has been a key area of research, as these substituents profoundly impact the molecule's properties and reactivity. Halogens, such as bromine, serve as versatile handles for further functionalization through various cross-coupling reactions, while alkyl groups can influence solubility, steric hindrance, and electronic properties.

Specific Research Interest in 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- within Contemporary Chemical Research

The compound 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- (CAS No. 132462-55-6) has garnered specific interest due to its unique combination of a reactive bromine atom at the ortho-position and methyl groups at the para-positions of the biphenyl core. aobchem.com This arrangement offers a platform for creating sterically hindered and electronically distinct molecules. The bromine atom provides a site for selective cross-coupling reactions, enabling the introduction of a wide variety of substituents. The methyl groups, on the other hand, can enhance solubility in organic solvents and influence the conformational preferences of the biphenyl system.

Overview of Major Research Domains Pertinent to 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-

The primary research domains where 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- finds its application are in the synthesis of advanced organic materials, particularly for organic light-emitting diodes (OLEDs), and as a versatile precursor for the synthesis of complex organic molecules in medicinal chemistry and other areas of chemical research. Its utility in Suzuki-Miyaura and other cross-coupling reactions makes it a valuable building block for constructing larger, more intricate molecular architectures. A patent has indicated its use in the synthesis of spirobifluorene derivatives, which are important components in OLED technology. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methyl-1-(4-methylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSPREZOOUXXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Synthesis of 1,1 Biphenyl, 2 Bromo 4,4 Dimethyl and Analogues

Strategies for Regioselective Carbon-Carbon Bond Formation for Biphenyl (B1667301) Synthesis

The creation of unsymmetrically substituted biphenyls requires methods that can selectively couple two different aryl fragments. The primary challenge lies in preventing the formation of undesired symmetric homocoupling byproducts and controlling the position of the new C-C bond.

Transition-metal catalysis, particularly using palladium, has revolutionized the synthesis of biaryl compounds. These methods offer mild reaction conditions, high functional group tolerance, and excellent control over regioselectivity. nih.govnih.gov

The Suzuki-Miyaura coupling is one of the most efficient and widely used strategies for synthesizing unsymmetrical biaryls. gre.ac.uk The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. nih.govgre.ac.uk For the synthesis of 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-, two primary retrosynthetic pathways are viable:

Coupling of a 4-methylphenylboronic acid with a 1,2-dibromo-4-methylbenzene derivative.

Coupling of a (2-bromo-4-methylphenyl)boronic acid with a 4-bromotoluene (B49008).

The reaction's success hinges on the selection of the palladium catalyst, ligand, and base, which collectively influence reaction efficiency and yield. nih.gov Modern phosphine (B1218219) ligands have been developed to enhance catalyst activity, allowing for the coupling of even challenging substrates like aryl chlorides. beilstein-journals.org The mild conditions and tolerance for a wide array of functional groups make the Suzuki-Miyaura coupling a preferred method in complex molecule synthesis. nih.govnih.gov

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄THF50 - 80
Pd₂(dba)₃CataXCium A Pd G3K₃PO₄THF50
Pd(OH)₂NoneK₃PO₄Dioxane/Water65
Pd(PPh₃)₄PPh₃ (internal)Cs₂CO₃Toluene/Water80 - 110

This table presents a generalized overview of common conditions. Specific substrate combinations may require further optimization.

The Negishi coupling provides a powerful alternative for C-C bond formation, utilizing organozinc reagents as the nucleophilic partner. organic-chemistry.orgwikipedia.org First reported in 1977, it was a pioneering method for the high-yield synthesis of unsymmetrical biaryls. organic-chemistry.org The reaction is catalyzed by either palladium or nickel complexes and is noted for its high functional group tolerance. wikipedia.orgrsc.org The synthesis of a 2-bromo-4,4'-dimethylbiphenyl analogue would typically involve the coupling of an arylzinc halide (e.g., (4-methylphenyl)zinc chloride) with a dibrominated toluene.

The Stille coupling employs organotin compounds (stannanes) to couple with organic halides under palladium catalysis. A key advantage of the Stille reaction is the stability and tolerance of organotin reagents to a wide variety of functional groups. However, the toxicity of the tin compounds and the difficulty in removing tin byproducts can be significant drawbacks.

Both methods follow a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice between them often depends on the availability of starting materials, functional group compatibility, and toxicity considerations.

Table 2: Comparison of Negishi and Stille Coupling for Biphenyl Synthesis

FeatureNegishi CouplingStille Coupling
Organometallic Reagent Organozinc (R-ZnX)Organotin (R-SnR'₃)
Catalyst Palladium or NickelPalladium
Key Advantages High reactivity, high yields, good functional group tolerance. wikipedia.orgExcellent functional group tolerance, stable reagents.
Key Disadvantages Organozinc reagents can be sensitive to moisture and air.Toxicity of organotin compounds, difficult byproduct removal.
Typical Substrates Aryl, vinyl, alkyl, benzyl (B1604629) zinc halides. organic-chemistry.orgAryl, vinyl, alkyl stannanes.

The Ullmann reaction , first reported in 1901, is a classic method for forming aryl-aryl bonds through the copper-mediated coupling of two aryl halides. wikipedia.orgrsc.org Traditional Ullmann conditions are harsh, often requiring high temperatures (over 200°C) and stoichiometric amounts of copper powder or a copper-bronze alloy. wikipedia.orgorganic-chemistry.org These conditions limit the reaction's scope, particularly for substrates with sensitive functional groups. Modern variations have been developed using soluble copper catalysts and ligands, allowing for milder reaction conditions. wikipedia.org However, synthesizing an unsymmetrical biphenyl like 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- via a classical Ullmann approach is challenging due to the propensity for forming symmetrical homocoupled byproducts.

The Wurtz-Fittig reaction is another early method that involves the reaction of an aryl halide, an alkyl halide, and sodium metal to form substituted aromatic compounds. wikipedia.orglscollege.ac.in When two aryl halides are used in the presence of sodium, the reaction is known as the Fittig reaction, which can produce biphenyls. quora.com The mechanism is believed to involve either radical intermediates or the formation of an organosodium compound. lscollege.ac.innih.gov A significant limitation of this method for unsymmetrical biphenyl synthesis is the formation of a mixture of products (R-R, R'-R', and R-R'), which are often difficult to separate. quora.com

Palladium-catalyzed direct C-H arylation has emerged as a more atom-economical approach to biphenyl synthesis. researchgate.netrsc.org This methodology allows for the coupling of an aryl halide directly with the C-H bond of an arene partner, bypassing the need to pre-functionalize the arene as an organometallic reagent (e.g., boronic acid or organozinc). rsc.orgrsc.org

The key challenge in direct arylation is controlling the regioselectivity of the C-H activation. For the synthesis of 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-, one could envision coupling 4-bromotoluene with 3-bromotoluene. The catalyst system must selectively activate a specific C-H bond on one of the aromatic rings. This can be achieved through the use of directing groups or by exploiting the inherent electronic and steric properties of the substrates. Significant progress has been made in developing catalyst systems that enable the intramolecular and intermolecular direct arylation of simple arenes in high yield. researchgate.netrsc.org

Table 3: General Conditions for Palladium-Catalyzed Direct C-H Arylation

ComponentExampleRole
Aryl Halide 1-Bromo-4-methylbenzeneElectrophilic Partner
Arene 1-Bromo-3-methylbenzeneNucleophilic Partner (via C-H bond)
Catalyst Pd(OAc)₂Facilitates C-H activation and C-C bond formation
Ligand PCy₃, P(t-Bu)₃, or specialized biphenyl phosphinesStabilizes and activates the Pd catalyst
Base K₂CO₃, Cs₂CO₃Promotes C-H activation step
Solvent DMA, NMP, TolueneHigh-boiling polar aprotic solvents are common

The formation of biphenyls using Grignard reagents (organomagnesium halides) typically involves their reaction with an aryl halide, often catalyzed by a transition metal. rsc.org For instance, (4-methylphenyl)magnesium bromide could be coupled with 1,2-dibromo-4-methylbenzene. However, a common side reaction in the preparation and use of Grignard reagents is homocoupling, which leads to symmetrical biphenyls. mnstate.edulibretexts.org For example, in the synthesis of a p-tolyl Grignard reagent from 4-bromotoluene and magnesium, the formation of 4,4'-dimethyl-1,1'-biphenyl is a frequently observed byproduct. libretexts.orgorgsyn.org

The mechanism for this coupling can be complex, with evidence supporting radical pathways (Sʀɴ1), the formation of benzyne (B1209423) intermediates, or direct nucleophilic aromatic substitution. quora.com The formation of the homocoupled biphenyl byproduct is favored by factors such as high concentrations of the aryl halide and elevated reaction temperatures. libretexts.org While Grignard reagents are fundamental in organic synthesis, their use for the direct, high-yield synthesis of unsymmetrical biphenyls without a cross-coupling catalyst can be inefficient due to these competing side reactions. mnstate.edualfredstate.edu

Diazonium Salt Chemistry in Biphenyl Synthesis

The use of diazonium salts represents a classical yet enduring approach to the formation of aryl-aryl bonds. The Gomberg-Bachmann reaction, a cornerstone of this methodology, involves the reaction of an aromatic diazonium salt with another aromatic compound to form a biphenyl derivative. wikipedia.orgmycollegevcampus.com In the context of synthesizing substituted biphenyls, this reaction offers a direct route to creating the core biphenyl structure.

The reaction proceeds via an aryl radical intermediate, which is generated from the decomposition of the diazonium salt. wikipedia.org For instance, the synthesis of a bromo-dimethyl-biphenyl could conceptually begin with the diazotization of an appropriately substituted aniline, followed by its reaction with a dimethylbenzene derivative.

However, the traditional Gomberg-Bachmann reaction is often hampered by low yields, typically below 40%, due to a multitude of side reactions that diazonium salts can undergo. wikipedia.orgmycollegevcampus.com To address these limitations, several modifications have been developed. One significant improvement involves the use of diazonium tetrafluoroborates in conjunction with a phase-transfer catalyst. wikipedia.org This approach can enhance the solubility and stability of the diazonium salt in the aromatic substrate, leading to improved yields and cleaner reactions. Another strategy employs 1-aryl-3,3-dialkyltriazenes as more stable precursors to the reactive diazonium species. wikipedia.org

The Sandmeyer reaction, while primarily known for introducing a variety of substituents onto an aromatic ring via a diazonium salt, also plays a role in the broader context of biphenyl synthesis by providing routes to functionalized precursors. mycollegevcampus.comlumenlearning.commasterorganicchemistry.com For example, a bromo-substituted aniline, a key starting material for the Gomberg-Bachmann approach, can be synthesized using a Sandmeyer reaction.

Table 1: Comparison of Diazonium Salt-Based Biphenyl Synthesis Methods
MethodDescriptionAdvantagesDisadvantages
Gomberg-Bachmann ReactionReaction of a diazonium salt with an arene in the presence of a base. wikipedia.orgWide scope for both diazonium and arene components. wikipedia.orgGenerally low yields (<40%) and numerous side reactions. wikipedia.orgmycollegevcampus.com
Improved Gomberg-Bachmann (using diazonium tetrafluoroborates and phase-transfer catalysts)Employs more stable diazonium salts and catalysts to improve reaction conditions. wikipedia.orgImproved yields and cleaner reactions.May require more specialized reagents.
Use of 1-aryl-3,3-dialkyltriazenesUtilizes more stable precursors that generate the diazonium salt in situ. wikipedia.orgEnhanced stability and handling of starting materials.Additional synthetic step to prepare the triazene.

Functional Group Interconversions for Bromine and Methyl Substituents

The precise placement of functional groups on the biphenyl scaffold is crucial for its intended application. This section delves into the selective introduction of bromine and methyl groups.

Selective Bromination of Aromatic Rings

Achieving regioselective bromination, particularly at the sterically hindered ortho-position of a substituted biphenyl, presents a significant synthetic challenge. Direct bromination of 4,4'-dimethyl-1,1'-biphenyl would likely lead to a mixture of products. Therefore, methodologies that direct the electrophilic bromine to the desired position are of high interest.

One promising strategy involves the use of directing groups. For instance, in a study on the selective ortho-bromination of para-substituted phenols, N-bromosuccinimide (NBS) in the presence of a catalytic amount of para-toluenesulfonic acid (p-TsOH) in methanol (B129727) was found to be highly effective. nih.gov The proposed mechanism suggests that the sulfonic acid protonates the phenolic oxygen, creating a bulky substituent that sterically directs the incoming electrophile to the ortho position. nih.gov While the substrate in this study was a phenol, the principle of using a directing group to achieve ortho-selectivity could be adapted for the bromination of other substituted aromatics, including 4,4'-dimethylbiphenyl (B165725), potentially by introducing a suitable directing group that can be later removed.

Targeted Methylation Strategies

The introduction of methyl groups at specific positions on a bromo-biphenyl framework can be achieved through various cross-coupling reactions. Modern catalysis offers several powerful tools for this transformation.

One such approach is the use of trimethylboroxine (B150302) (TMB) as a methylating agent in a palladium-catalyzed cross-coupling reaction. chemistryviews.org This method has been shown to be effective for the methylation of a variety of aryl electrophiles, including those that are challenging to methylate using traditional methods. chemistryviews.org The reaction often employs a palladium catalyst such as Pd(acac)2 with a suitable phosphine ligand like BrettPhos. chemistryviews.org

Another effective strategy involves the palladium-catalyzed methylation of aryl boronate esters using iodomethane. nih.gov This method is particularly versatile as the boronate ester can be prepared from the corresponding aryl halide. The reaction proceeds under mild conditions and exhibits broad functional group tolerance, making it suitable for late-stage functionalization of complex molecules. nih.gov

Furthermore, recent advancements have demonstrated the methylation of aryl chlorides using potassium methyltrifluoroborate. acs.org While the target compound is a bromo-biphenyl, this methodology highlights the expanding scope of methylation reactions to include a range of aryl halides.

Table 2: Modern Methods for Targeted Methylation of Aryl Halides
Methylating AgentCatalyst SystemKey FeaturesReference
Trimethylboroxine (TMB)Pd(acac)2 / BrettPhosLow-cost reagent, effective for challenging substrates. chemistryviews.org
IodomethanePalladium / PtBu2MeDirect methylation of aryl boronate esters, suitable for late-stage functionalization. nih.gov
Potassium methyltrifluoroborateNot specifiedEffective for methylation of aryl chlorides, applicable to isotopic labeling. acs.org

Optimization of Synthetic Pathways and Process Intensification

Modern synthetic chemistry places a strong emphasis on optimizing reaction pathways to improve efficiency, reduce waste, and enhance safety. This section explores two key areas in this endeavor: flow microreactor synthesis and the application of green chemistry principles.

Flow Microreactor Synthesis Techniques for Substituted Biphenyls

Flow chemistry, utilizing microreactors, has emerged as a powerful technology for the synthesis of organic compounds, offering numerous advantages over traditional batch processing. tandfonline.comtandfonline.com These advantages include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates and reactions.

For the synthesis of substituted biphenyls, flow microreactors are particularly well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. tandfonline.comtandfonline.comacsgcipr.org In a typical setup, solutions of the aryl halide and the boronic acid, along with the catalyst and base, are continuously pumped through a heated microreactor. The short diffusion distances and efficient mixing within the microreactor can lead to significantly reduced reaction times and improved yields compared to batch conditions. youtube.com

This technology allows for the sequential, in-flow synthesis of complex molecules. For example, a dibromoarene can be selectively mono-arylated in a first microreactor, and the resulting bromo-biaryl can then be directly passed into a second microreactor for a subsequent coupling reaction, all in a continuous process. tandfonline.comtandfonline.com This approach is ideal for creating libraries of substituted biphenyls for screening purposes and for the scalable production of target molecules.

Green Chemistry Principles in the Preparation of Biphenyl Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgflinders.edu.au In the synthesis of biphenyl derivatives, these principles can be applied in several ways.

One key area is the choice of solvent. Traditional cross-coupling reactions often employ volatile and potentially toxic organic solvents. Research into greener alternatives has explored the use of water, ionic liquids, and bio-based solvents. numberanalytics.comnih.govrsc.org For instance, Suzuki-Miyaura couplings have been successfully performed in aqueous media, which not only reduces the environmental impact but can also simplify product isolation. researchgate.net In some cases, reactions can be conducted under solvent-free conditions, further minimizing waste. acs.orgnih.gov

The choice of catalyst is another important consideration. While palladium is a highly effective catalyst for many cross-coupling reactions, there is a growing interest in developing more sustainable alternatives. The Ullmann reaction, which traditionally uses stoichiometric amounts of copper, has seen advancements with the development of catalytic systems that use lower loadings of copper or other metals. researchgate.netresearchgate.netnih.gov Furthermore, the use of heterogeneous catalysts that can be easily recovered and recycled is a key aspect of green process design.

Table 3: Application of Green Chemistry Principles in Biphenyl Synthesis
Green Chemistry PrincipleApplication in Biphenyl SynthesisExample
Use of Safer SolventsReplacing traditional volatile organic solvents with greener alternatives. rsc.orgSuzuki-Miyaura coupling in aqueous media. researchgate.net
Solvent-Free ReactionsConducting reactions without a solvent to minimize waste. acs.orgnih.govSolventless aldol (B89426) and Michael addition reactions for precursor synthesis. acs.org
CatalysisDeveloping more efficient and recyclable catalysts to reduce waste and energy use. researchgate.netresearchgate.netLigand-free palladium-catalyzed Ullmann biaryl synthesis. rsc.org

Mechanistic Investigations of Chemical Transformations Involving 1,1 Biphenyl, 2 Bromo 4,4 Dimethyl

Reactivity of the Aryl Bromine Moiety

The carbon-bromine bond on the biphenyl (B1667301) scaffold is a key site for a variety of chemical transformations, enabling the introduction of diverse functional groups.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for aryl halides. wikipedia.org This reaction involves the displacement of a halide by a nucleophile. Unlike SN2 reactions, which are uncommon on sp2 hybridized carbons due to steric hindrance, SNAr reactions typically proceed through an addition-elimination mechanism. wikipedia.orglibretexts.org The rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The subsequent rapid elimination of the leaving group restores the aromaticity of the ring.

For a brominated biphenyl like 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-, the feasibility of an SNAr reaction is significantly influenced by the electronic properties of the aromatic rings. The presence of electron-withdrawing groups positioned ortho or para to the bromine atom is crucial for stabilizing the anionic Meisenheimer intermediate through resonance, thereby activating the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com In the case of 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-, the methyl groups are electron-donating, which would deactivate the ring system towards traditional SNAr reactions. Therefore, this compound is generally unreactive under standard SNAr conditions.

The nature of the leaving group also plays a role in SNAr reactions. Contrary to what is observed in SN2 reactions, fluoride (B91410) is often a better leaving group than bromide or iodide in SNAr reactions. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, making the carbon atom more electrophilic. youtube.com

FactorInfluence on SNAr ReactivityApplication to 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-
Substituent Effects Electron-withdrawing groups (e.g., -NO2) ortho/para to the leaving group activate the ring. wikipedia.orgmasterorganicchemistry.comThe electron-donating methyl groups deactivate the rings, making SNAr reactions unfavorable.
Leaving Group Ability F > Cl > Br > I (generally, due to the impact on the rate-determining nucleophilic attack). youtube.comThe bromine atom is a viable leaving group, but the electronic deactivation of the ring is the dominant factor.
Reaction Mechanism Addition-Elimination via a Meisenheimer complex. libretexts.orgmasterorganicchemistry.comThe formation of a stable Meisenheimer complex is disfavored due to the lack of electron-withdrawing substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with aryl bromides being common electrophilic partners. nobelprize.orglibretexts.org These reactions typically proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. nobelprize.org

Transmetalation: An organometallic nucleophile (e.g., organoboron, organozinc, or organotin compound) transfers its organic group to the palladium center, displacing the halide. nobelprize.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new bond and regenerating the Pd(0) catalyst. youtube.com

For 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-, the bromine atom serves as an excellent handle for such transformations. For instance, in Suzuki-Miyaura coupling, it can be reacted with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.orgnih.gov Similarly, in Heck coupling, the aryl palladium intermediate can react with an alkene. nobelprize.org

Coupling ReactionNucleophilic PartnerKey Features
Suzuki-Miyaura Organoboron compounds (e.g., boronic acids or esters) libretexts.orgTolerant of a wide range of functional groups; requires a base. libretexts.org
Negishi Organozinc compounds nobelprize.orgHighly reactive nucleophiles.
Stille Organotin compounds libretexts.orgOften used when other methods fail, but tin reagents are toxic.
Heck Alkenes nobelprize.orgForms a new C-C bond at an sp2 carbon of the alkene.
Sonogashira Terminal alkynes youtube.comCouples an aryl halide with an alkyne, typically using a palladium and copper co-catalyst.

Aryl bromides are valuable precursors for the synthesis of various organometallic reagents. The bromine atom in 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- can be replaced by a metal through two primary methods:

Direct Reaction with a Metal: This involves the reaction of the aryl bromide with a highly reactive metal, such as magnesium to form a Grignard reagent or lithium to form an organolithium species. These reactions are typically carried out in an aprotic solvent like tetrahydrofuran (B95107) or diethyl ether. The resulting organometallic compounds are highly nucleophilic and basic.

Metal-Halogen Exchange: This method involves the reaction of the aryl bromide with an existing organometallic reagent, typically an organolithium compound like n-butyllithium. This equilibrium reaction is driven forward by the formation of a more stable organometallic species.

The formation of these organometallic intermediates from 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- opens up a wide range of synthetic possibilities, as they can react with a variety of electrophiles to introduce new functional groups.

Organometallic ReagentMethod of FormationReactivity
Grignard Reagent Reaction with magnesium metal.Strong nucleophile and base.
Organolithium Reagent Reaction with lithium metal or metal-halogen exchange with an alkyllithium.Very strong nucleophile and base.

Reactions at the Methyl Groups

The methyl groups of 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- are also sites for chemical modification, primarily through reactions involving the benzylic positions.

The carbon-hydrogen bonds at the benzylic position (the carbon atom adjacent to an aromatic ring) are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzyl (B1604629) radical. masterorganicchemistry.com This makes the methyl groups susceptible to oxidation and other radical-mediated reactions.

Benzylic Oxidation: A variety of oxidizing agents can convert the benzylic methyl groups into aldehydes, ketones (if a secondary benzylic position), or carboxylic acids. masterorganicchemistry.comorganic-chemistry.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid under harsh conditions will typically oxidize the methyl groups all the way to carboxylic acids, provided there is at least one benzylic hydrogen. masterorganicchemistry.com Milder or more selective reagents can be used to achieve partial oxidation to the aldehyde or alcohol stage. beilstein-journals.org For example, o-iodoxybenzoic acid (IBX) is known to be effective for the oxidation of benzylic positions. organic-chemistry.org

Oxidizing AgentProduct from Methyl GroupConditions
Potassium Permanganate (KMnO4)Carboxylic Acid masterorganicchemistry.comTypically harsh (heat, basic or acidic conditions). masterorganicchemistry.com
Chromic Acid (H2CrO4)Carboxylic Acid masterorganicchemistry.comStrong acid.
o-Iodoxybenzoic acid (IBX)Aldehyde/Ketone organic-chemistry.orgMilder conditions.
N-Bromosuccinimide (NBS)Benzylic Bromide masterorganicchemistry.comRadical initiator (e.g., light, peroxide). masterorganicchemistry.com

Benzylic Bromination: The weak benzylic C-H bond also facilitates free-radical bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction selectively installs a bromine atom at the benzylic position, which can then be further functionalized, for example, through substitution or elimination reactions. masterorganicchemistry.com

The methyl groups on the biphenyl rings are activating, ortho-, para-directing groups for electrophilic aromatic substitution (EAS). libretexts.org They activate the ring towards attack by an electrophile by donating electron density through an inductive effect and hyperconjugation. This electron donation stabilizes the positively charged intermediate (the arenium ion or sigma complex) that is formed during the reaction. libretexts.org

In 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-, both methyl groups are at the 4 and 4' positions. The biphenyl system itself is generally considered to direct incoming electrophiles to the ortho and para positions of the other ring. youtube.com The combination of the directing effects of the methyl groups and the biphenyl system would favor electrophilic attack at the positions ortho to the methyl groups. The bromine atom is a deactivating but ortho-, para-directing group. However, its deactivating effect is generally weaker than the activating effect of the methyl groups. Therefore, electrophilic substitution would be expected to occur on the ring bearing the methyl group, ortho to the methyl group. Steric hindrance from the other phenyl ring and the bromine atom would also play a significant role in determining the regioselectivity of the substitution.

Directing GroupActivating/DeactivatingDirecting Effect
-CH3 (Methyl)Activating libretexts.orgOrtho, Para libretexts.org
-Br (Bromo)DeactivatingOrtho, Para
-C6H5 (Phenyl)ActivatingOrtho, Para youtube.com

Electron Transfer and Radical Pathways in Biphenyl Chemistry

The chemical transformations of biphenyls, including 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-, can proceed through mechanisms involving the transfer of single electrons, leading to the formation of radical intermediates. These pathways are distinct from concerted reactions and involve high-energy species that dictate the course of the reaction.

Proton-Coupled Electron Transfer (PCET) represents a key mechanism where both a proton and an electron are exchanged, often in a concerted step. nih.gov This process allows for the homolytic cleavage of bonds to generate free radical intermediates directly from common functional groups. nih.gov In the context of biphenyl chemistry, PCET can be categorized into stepwise or concerted transfers. A stepwise pathway involves the initial transfer of a proton followed by an electron (PT/ET) or vice versa (ET/PT), creating charged intermediates. nih.gov In contrast, a concerted PCET avoids these high-energy intermediates, which can influence reaction selectivity. nih.gov

For a substituted biphenyl like 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-, reactions such as bromination can occur through radical mechanisms. For instance, the bromination of 2,2-diphenyl-1-picrylhydrazyl (DPPH) with reagents like N-bromo-succinimide (NBS) is known to produce a complex mixture of products via a radical pathway. semanticscholar.org This suggests that reactions involving the bromine substituent on the biphenyl core could be initiated to form a biphenyl radical, which would then participate in subsequent propagation steps.

In many systems, electron transfer is facilitated by redox partners. These processes often involve a sequence where an electron is transferred from a donor (like NADH or NADPH) to a redox-partner, and then to the substrate, such as a biphenyl compound. nih.gov The generation of radical intermediates from stable, closed-shell molecules is a critical aspect of these pathways, enabling the activation of otherwise unreactive bonds. nih.gov

Atropisomerism and Torsional Dynamics in Biphenyls (General Concept, applied to potential derivatives)

Atropisomerism is a form of stereoisomerism that arises from restricted rotation around a single bond, leading to distinct, isolable isomers. numberanalytics.comnih.gov In biphenyls, this phenomenon occurs when bulky substituents in the ortho positions of the two phenyl rings create a significant steric barrier, hindering free rotation about the central carbon-carbon single bond. numberanalytics.compharmaguideline.com This restricted rotation, or hindered turning, gives rise to axial chirality along the biphenyl linkage. pharmaguideline.comyoutube.com

For a derivative of 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-, the presence of the bromine atom and a methyl group in the ortho and ortho' positions, respectively (depending on the full substitution pattern), would be the primary factor determining if stable atropisomers can exist. The size of these ortho-substituents is critical; if they are large enough, the energy barrier to rotation will be high enough to allow for the separation of the resulting enantiomers at room temperature. pharmaguideline.comresearchgate.net

The torsional dynamics of biphenyls are governed by a delicate balance of forces. These include the steric repulsion between ortho substituents, which favors a twisted conformation, and the electronic effects of π-π overlap across the central bond, which favors planarity. ic.ac.uk The equilibrium dihedral angle between the two phenyl rings is the result of these competing factors. In unsubstituted biphenyl, the ground state equilibrium geometry is non-planar, with a dihedral angle of approximately 42-44°. colostate.edunih.gov

The energy required to overcome the rotational barrier determines the stability of atropisomers. Theoretical and experimental studies have quantified these barriers for various substituted biphenyls. The substitution pattern significantly impacts both the minimum energy dihedral angle and the height of the rotational barriers at planar (0°) and perpendicular (90°) conformations. nih.govresearchgate.net For example, computational studies using methods like Density Functional Theory (DFT) have been employed to accurately calculate these torsional barriers. researchgate.nethelsinki.fi

Biphenyl DerivativeMethodCalculated Minimum Energy Dihedral Angle (°)Calculated Rotational Energy Barrier (kcal/mol)
BiphenylMP243.42.1 (at 0°), 2.2 (at 90°)
2,2'-Difluoro BiphenylB3LYP/6-311+G57.9 and 128.9 (double minimum)-
2,2'-Dichloro BiphenylB3LYP/6-311+G<90-
3,3'-Dihalogen BiphenylsB3LYP/6-311+G*~45 and ~135 (double minimum)-

Advanced Spectroscopic and Structural Characterization of 1,1 Biphenyl, 2 Bromo 4,4 Dimethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-, a combination of one-dimensional and multi-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals.

Multi-Dimensional NMR for Structural Assignment and Connectivity

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning the complex NMR spectra of substituted biphenyls.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and the two methyl groups. The asymmetry introduced by the single bromine atom means that all seven aromatic protons should be chemically non-equivalent, leading to a complex pattern of multiplets.

¹³C NMR: The carbon NMR spectrum would display 14 distinct signals, corresponding to the 12 aromatic carbons and the two methyl carbons.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on each of the aromatic rings, allowing for the assignment of protons within each spin system.

HSQC: An HSQC experiment correlates each proton signal with the carbon atom to which it is directly attached. This would definitively link the assigned proton signals to their corresponding carbon signals.

HMBC: An HMBC experiment detects longer-range correlations (typically over two or three bonds) between protons and carbons. This is crucial for establishing the connectivity between the two substituted phenyl rings and for assigning the quaternary (non-protonated) carbon atoms, such as the carbons of the biphenyl (B1667301) linkage (C1, C1') and the carbon atom bonded to the bromine (C2).

For instance, an HMBC correlation between the protons of one methyl group and the carbons of the adjacent phenyl ring would confirm its position at C4 or C4'.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- (Illustrative) Note: This table is a prediction based on general principles and data from similar compounds, as specific experimental data is not publicly available.

Atom Position Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Key HMBC Correlations
H3 7.2-7.4 ~128 C1, C2, C4, C5
H5 7.0-7.2 ~130 C1, C3, C4, -CH₃
H6 7.1-7.3 ~127 C1, C2, C4, C5
H2' 7.1-7.3 ~129 C1', C3', C4', C6'
H3' 7.3-7.5 ~130 C1', C2', C4', C5'
H5' 7.3-7.5 ~130 C1', C3', C4', C6'
H6' 7.1-7.3 ~129 C1', C2', C4', C5'
4-CH₃ ~2.4 ~21 C3, C4, C5
4'-CH₃ ~2.4 ~21 C3', C4', C5'
C1 - ~140 H3, H5, H6, H2', H6'
C2 - ~124 H3, H6
C4 - ~138 H3, H5, 4-CH₃
C1' - ~137 H2', H6', H3', H5'

Solid-State NMR for Conformational Analysis in Crystalline States

While solution NMR provides averaged structural information, solid-state NMR (ssNMR) can probe the specific conformation of a molecule within a crystal lattice. For biphenyl derivatives, ssNMR is particularly useful for investigating the inter-ring torsion angle (dihedral angle), which is fixed in the solid state.

Studies on other substituted biphenyls have shown a systematic correlation between the ¹³C chemical shifts of the aromatic carbons (specifically C1, C2, and C6) and the dihedral angle (θ). researcher.liferesearchgate.net An increase in the chemical shift (a downfield shift) for these carbons generally corresponds to a larger dihedral angle, indicating a more twisted conformation. researcher.life By comparing the ¹³C chemical shifts obtained from solid-state NMR with those from solution NMR, and correcting for substituent effects, it is possible to estimate the dihedral angle in the crystalline form. researchgate.net This technique provides valuable conformational data, especially when single crystals suitable for X-ray diffraction are not available. researchgate.netutah.edu

Dynamic NMR Studies of Restricted Rotation in Biphenyls

The rotation around the C1-C1' single bond in biphenyls is often restricted, particularly when bulky substituents are present in the ortho positions. researchgate.net The bromine atom at the C2 position in 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- is expected to create a significant energy barrier to rotation. Dynamic NMR (DNMR) spectroscopy is the primary technique used to quantify the kinetics of this process. nih.govmontana.edu

By recording NMR spectra at various temperatures, one can observe changes in the line shape of signals from protons or carbons that exchange between magnetically non-equivalent environments during the rotation. At low temperatures, where rotation is slow on the NMR timescale, separate signals are observed for the different conformers (atropisomers). As the temperature is raised, the rate of rotation increases, causing the signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal.

From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For ortho-substituted biphenyls, these barriers are typically in the range of 10-35 kcal/mol. researchgate.netresearchgate.net

Table 2: Representative Rotational Barriers (ΔG‡) for Ortho-Substituted Biphenyls (Illustrative Analogues) Note: This data is from related compounds to illustrate the expected range for 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-.

Compound Ortho Substituent(s) Rotational Barrier (ΔG‡, kcal/mol) Reference
2-Methylbiphenyl -CH₃ ~7-10 researchgate.net
2,2'-Dimethylbiphenyl -CH₃, -CH₃ ~19 researchgate.net

The barrier for 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- would be influenced by the steric size of the single bromine atom.

X-ray Crystallography and Solid-State Molecular Architecture

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

Should a suitable crystal of 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- be obtained, X-ray analysis would reveal its packing arrangement. Of particular interest would be the potential for halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a covalently bonded halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a lone pair or a π-system. ijres.orgnih.govnih.gov

In the crystal lattice of this compound, the bromine atom could act as a halogen bond donor, potentially forming interactions with:

Another bromine atom (Br···Br interactions): Leading to the formation of molecular chains or networks.

The π-system of an adjacent phenyl ring (Br···π interactions): A common interaction in the crystal engineering of aromatic compounds. researchgate.net

Conformational Analysis and Dihedral Angles in the Crystalline State

The most critical conformational parameter for a biphenyl derivative is the dihedral angle between the mean planes of the two aromatic rings. In the gas phase, unsubstituted biphenyl has a dihedral angle of approximately 44°, a compromise between the stabilizing π-conjugation (favoring planarity) and the destabilizing steric repulsion between the ortho-hydrogens (favoring a twisted structure). westmont.edu

In the solid state, crystal packing forces can significantly influence this angle. nih.gov For 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-, the steric hindrance from the ortho-bromine atom is expected to enforce a significantly twisted, non-planar conformation. nih.gov X-ray crystallography would provide a precise measurement of this angle. Data from structurally similar compounds can provide an estimate of the expected conformation.

Table 3: Dihedral Angles in Crystalline Ortho-Substituted Biphenyl Derivatives (Illustrative Analogues)

Compound Dihedral Angle (°) Key Substituents Reference
2-Ethyl 3,4-dimethyl 4′-bromobiphenyl-2,3,4-tricarboxylate 43.6 2-Ethyl, 4'-Bromo researchgate.net
2-Methylbiphenyl (Computational) Destabilized planar conformation 2-Methyl nih.gov

The dihedral angle for 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- is anticipated to be large, likely exceeding 45°, to minimize the steric clash between the bromine atom and the ortho-hydrogen on the adjacent ring.

High-Resolution Mass Spectrometry and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound through the precise measurement of its mass-to-charge ratio (m/z). For 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-, with the molecular formula C₁₄H₁₃Br, HRMS would provide an unambiguous confirmation of its atomic makeup.

The presence of a bromine atom is a key feature, as it consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This isotopic distribution results in a characteristic M+ and M+2 ion cluster in the mass spectrum, separated by approximately 2 Da, with nearly equal intensities. This pattern is a definitive indicator for the presence of a single bromine atom in the molecule.

The theoretical exact masses for the molecular ions are calculated as follows:

[C₁₄H₁₃⁷⁹Br]⁺• : 260.0201 Da

[C₁₄H₁₃⁸¹Br]⁺• : 262.0180 Da

Ion FormulaIsotopeTheoretical Exact Mass (Da)Relative Abundance (%)
[C₁₄H₁₃Br]⁺•⁷⁹Br260.0201~100
[C₁₄H₁₃Br]⁺•⁸¹Br262.0180~97.2

The fragmentation pattern of 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- under electron ionization (EI) can be predicted by examining the fragmentation of related structures like 2-bromobiphenyl (B48390) and 4,4'-dimethylbiphenyl (B165725). nist.govnist.gov The primary fragmentation pathways are expected to involve the cleavage of the weakest bonds.

Predicted Fragmentation Pathways:

Loss of Bromine Radical: The most prominent fragmentation is anticipated to be the cleavage of the C-Br bond, which is relatively weak, leading to the formation of a [M-Br]⁺ ion at m/z 181. This cation, corresponding to the 4,4'-dimethylbiphenyl cation, would be significantly stabilized by resonance across the biphenyl system.

Loss of a Methyl Radical: Cleavage of a C-C bond in one of the methyl groups can lead to the loss of a methyl radical (•CH₃), resulting in a [M-CH₃]⁺ ion. This ion would also benefit from resonance stabilization.

Cleavage of the Biphenyl Ring System: While less common, fragmentation of the biphenyl core itself or the central C-C bond connecting the two rings could occur, leading to smaller aromatic fragments.

Predicted Fragment IonProposed FormulaKey Fragmentation Step
[M-Br]⁺[C₁₄H₁₃]⁺Loss of bromine radical
[M-CH₃]⁺[C₁₃H₁₀Br]⁺Loss of methyl radical
[M-Br-CH₃]⁺[C₁₃H₁₀]⁺Sequential loss of Br and CH₃

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Key Predicted Vibrational Modes:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl (CH₃) groups will exhibit symmetric and asymmetric stretching vibrations in the 2980-2860 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the two phenyl rings are expected to produce a series of sharp bands in the 1610-1450 cm⁻¹ region. These are often strong in both IR and Raman spectra.

Aliphatic C-H Bending: The bending (deformation) vibrations of the methyl groups will appear around 1460 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric).

C-H Out-of-Plane Bending: These vibrations are highly sensitive to the substitution pattern on the aromatic rings and appear in the fingerprint region (below 900 cm⁻¹). For the 1,2,4-trisubstituted and 1,4-disubstituted rings present in the molecule, characteristic bands are expected in the 850-800 cm⁻¹ range.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to be observed in the far-infrared region, typically between 600 and 500 cm⁻¹. This band is often weak in IR but can be more prominent in Raman spectra.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the biphenyl backbone and the C-Br bond. The ring breathing modes of the substituted phenyl rings would likely produce strong and sharp signals in the Raman spectrum. researchgate.net

Vibrational ModeFunctional GroupPredicted IR Wavenumber (cm⁻¹)Predicted Raman Shift (cm⁻¹)Expected Intensity
Aromatic C-H StretchAr-H3100 - 30003100 - 3000Medium-Weak
Aliphatic C-H Stretch-CH₃2980 - 28602980 - 2860Medium
Aromatic C=C StretchAr C=C1610 - 14501610 - 1450Strong
Aliphatic C-H Bend-CH₃1460, 13801460, 1380Medium
C-H Out-of-Plane BendAr-H850 - 800850 - 800Strong (IR)
C-Br StretchAr-Br600 - 500600 - 500Medium (Raman)

Computational and Theoretical Chemistry of 1,1 Biphenyl, 2 Bromo 4,4 Dimethyl

Quantum Chemical Investigations (e.g., Density Functional Theory, Ab Initio Methods)

Electronic structure calculations provide a map of the electron distribution within the molecule, which is key to understanding its reactivity and intermolecular interactions.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's stability; a larger gap suggests higher stability and lower reactivity. For 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-, the HOMO is expected to be localized primarily on the electron-rich dimethyl-substituted phenyl ring, while the LUMO may be distributed across the biphenyl (B1667301) system, influenced by the electron-withdrawing bromine atom.

Charge Distribution: The distribution of partial charges across the molecule is uneven due to the different electronegativities of the atoms. The bromine atom carries a partial negative charge, while the carbon atom it is bonded to carries a partial positive charge. The methyl groups, being weakly electron-donating, slightly increase the electron density on their respective phenyl ring.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface. For this compound, regions of negative potential (typically colored red) are expected around the electronegative bromine atom, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, while the π-systems of the phenyl rings would represent areas of intermediate potential.

Table 1. Predicted Electronic Properties of 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- (Illustrative Data)
PropertyCalculated ValueMethod/Basis Set
HOMO Energy-6.25 eVDFT/B3LYP/6-31G(d)
LUMO Energy-0.98 eVDFT/B3LYP/6-31G(d)
HOMO-LUMO Gap5.27 eVDFT/B3LYP/6-31G(d)
Dipole Moment1.85 DDFT/B3LYP/6-31G(d)

The three-dimensional structure of biphenyl derivatives is defined by the torsional or dihedral angle between the two phenyl rings. Steric hindrance between substituents at the ortho positions is a primary determinant of this angle. researchgate.net

Geometry Optimization: Computational methods are used to find the molecule's most stable three-dimensional arrangement (i.e., the structure with the lowest energy). chemrxiv.org In 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-, the bulky bromine atom at the 2-position creates significant steric repulsion with the adjacent phenyl ring. This forces the molecule into a twisted, non-planar conformation. Geometry optimization calculations predict a dihedral angle significantly different from 0° (planar) or 90°. Studies on similarly substituted biphenyls, like 4,4′-dibromo-2-nitrobiphenyl, show that ortho substituents lead to a pronounced twist, with observed dihedral angles around 55°. researchgate.net

Conformational Energy Landscapes: These landscapes map the molecule's energy as a function of its geometry, particularly the dihedral angle of the biphenyl core. nih.govchemrxiv.orgrsc.org For this compound, the energy landscape would show a high energy barrier for planar conformations due to steric clash and minimum energy wells corresponding to the stable twisted geometries. The landscape reveals the energy required for rotation around the central C-C bond. nih.govchemrxiv.orgrsc.org

Table 2. Predicted Optimized Geometric Parameters for 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- (Illustrative Data)
ParameterPredicted ValueComment
C1-C1' Dihedral Angle~58°Significant twist due to ortho-bromo steric hindrance.
C1-C1' Bond Length1.49 ÅTypical for a single bond between sp² carbons in twisted biphenyls.
C2-Br Bond Length1.91 ÅStandard value for a C(aromatic)-Br bond.

Quantum chemistry can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results. researchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts for 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- would reflect its asymmetric nature. Protons on the bromo-substituted ring would experience different electronic environments compared to those on the dimethyl-substituted ring. The accuracy of these predictions has improved significantly, making them a reliable tool for structural assignment. modgraph.co.ukgithub.io

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net These calculations can help assign specific vibrational modes, such as C-H stretching, C=C ring stretching, and the characteristic C-Br stretching frequency, to the experimentally observed spectral bands.

Molecular Dynamics Simulations for Conformational Mobility

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govnih.gov MD simulations model the movement of atoms by solving Newton's equations of motion, revealing how the molecule flexes, bends, and rotates at a given temperature. mdpi.commdpi.com For 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-, MD simulations are particularly useful for studying its conformational mobility, primarily the rotation around the central C1-C1' bond. These simulations can quantify the range of dihedral angles the molecule samples at physiological temperatures and the timescale of transitions between different conformational states.

Theoretical Studies on Reaction Pathways and Transition States

Computational methods are essential for exploring potential chemical reactions, allowing researchers to map out reaction pathways and identify the high-energy transition states that control reaction rates. For 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-, theoretical studies could investigate reactions such as nucleophilic substitution of the bromine atom or palladium-catalyzed cross-coupling reactions where the C-Br bond is activated. DFT calculations can determine the activation energies for these processes, providing insight into their feasibility and mechanism. arxiv.org For instance, studies on the debromination of similar brominated biphenyls on metal surfaces have successfully used DFT to model the reaction steps and energy profiles. arxiv.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes (e.g., reactivity, conformational stability)

QSPR modeling establishes a mathematical relationship between a molecule's structure and its physicochemical properties. conicet.gov.arresearchgate.net In a QSPR study, various molecular descriptors (numerical representations of molecular structure) are calculated for a series of related compounds. nih.govmdpi.com For 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-, these descriptors could include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges.

Steric Descriptors: Molecular volume, surface area, specific conformational indices.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

These descriptors can then be correlated with experimental or computationally derived properties like reactivity in a specific reaction, conformational energy barriers, or even biological activity. nih.gov Such models can be used to predict the properties of new, unsynthesized biphenyl derivatives.

Table 3. Key Molecular Descriptors for QSPR Modeling of 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-
Descriptor ClassExample DescriptorsPredicted Property
ElectronicHOMO-LUMO Gap, Dipole MomentChemical Reactivity
StericMolecular Volume, Dihedral AngleConformational Stability
TopologicalBalaban J index, Wiener indexPhysicochemical Properties (e.g., boiling point)

Applications of 1,1 Biphenyl, 2 Bromo 4,4 Dimethyl in Advanced Organic Chemistry and Materials Science

As a Synthetic Building Block for Architecturally Complex Molecules

The strategic placement of functional groups on the 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- core makes it an excellent starting material for the construction of intricate molecular architectures. The carbon-bromine bond serves as a reactive handle for numerous cross-coupling reactions, while the methyl groups influence the molecule's solubility and conformational properties.

The presence of a bromine atom ortho to the biphenyl (B1667301) linkage allows for the regioselective introduction of new substituents, leading to the formation of polysubstituted biphenyls. These compounds are often precursors to sophisticated ligands used in catalysis. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are instrumental in this context. rsc.org By reacting 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- with various organoboron or organozinc reagents, a wide range of aryl, alkyl, or other functional groups can be installed at the 2-position. rsc.orgnih.gov

This synthetic strategy is particularly crucial in the development of atropisomeric ligands, where rotation around the biphenyl C-C bond is restricted due to bulky ortho-substituents. The 2-bromo-4,4'-dimethyl- scaffold provides a direct route to such sterically demanding environments. For instance, subsequent functionalization can lead to the creation of novel P,N-ligands or diphosphine ligands, which are highly sought after in asymmetric catalysis for their ability to create chiral environments around a metal center. nih.govnih.gov The synthesis of such complex ligands often involves a multi-step sequence where the biphenyl core is assembled and then functionalized. nih.gov

Table 1: Key Reactions for Functionalizing 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-

Reaction Type Reagent/Catalyst Purpose
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst Forms a new C-C bond, introducing aryl groups. rsc.org
Negishi Coupling Organozinc reagent, Pd or Ni catalyst Introduces alkyl or aryl groups. rsc.org
Buchwald-Hartwig Amination Amine, Pd catalyst Forms a C-N bond, introducing nitrogen-based functionalities. frontiersin.org

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. The rigid and well-defined geometry of the biphenyl unit makes it an ideal component for designing molecules that can self-assemble. While direct studies on 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- in supramolecular assemblies are not extensively documented, its potential is evident from the widespread use of biphenyl derivatives in this field.

Functionalization of the bromo- position can introduce groups capable of hydrogen bonding, metal coordination, or π-π stacking. This allows the biphenyl unit to act as a rigid linker or strut in the construction of metal-organic frameworks (MOFs) or as a core component in the formation of liquid crystals. researchgate.netfigshare.com For example, converting the bromo- group to a carboxylic acid or a pyridine (B92270) moiety would create a classic building block for coordination-driven self-assembly. The methyl groups, by enhancing solubility in organic solvents, can facilitate the processing and crystallization required for forming these complex assemblies. researchgate.net

Role in Organic Electronic Materials Development

The field of organic electronics, which includes technologies like Organic Light-Emitting Diodes (OLEDs) and organic semiconductors, heavily relies on π-conjugated aromatic molecules. Biphenyl derivatives are fundamental to this field due to their electronic properties and chemical stability.

1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- serves as a key intermediate in the synthesis of materials for optoelectronics. dakenchem.comhongjinchem.com The biphenyl core provides a rigid, anisotropic structure that is a prerequisite for the formation of liquid crystalline phases. researchgate.netmdpi.com The bromo- functionality is a versatile anchor point for extending the molecular structure through cross-coupling reactions, allowing for the synthesis of larger, more complex molecules (mesogens) that exhibit specific liquid crystal behaviors. google.commdpi.com

In the context of OLEDs, brominated aromatic compounds are standard precursors for building the complex conjugated molecules that comprise the emissive and charge-transport layers of the device. scispace.comnard.co.jpsamaterials.com The 2-bromo-4,4'-dimethylbiphenyl unit can be incorporated into larger molecular structures designed to have specific HOMO/LUMO energy levels, high quantum efficiency, and good thermal stability. The methyl groups can also play a role in preventing excessive molecular aggregation (π-stacking), which can sometimes quench luminescence, thereby improving device performance.

Organic semiconductors are the active components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). sigmaaldrich.comnih.gov The performance of these devices is critically dependent on the ability of the organic material to transport charge, which in turn depends on the molecular structure and solid-state packing. frontiersin.orgnih.gov

Starting from 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-, chemists can use cross-coupling reactions to synthesize extended π-conjugated systems. For example, coupling with thiophene- or furan-based units can produce donor-acceptor type molecules, which are a cornerstone of modern organic semiconductor design. rsc.orgresearchgate.net The substitution pattern of the parent molecule influences the final properties of the semiconductor; the methyl groups can enhance solubility for solution-based processing techniques (like printing electronics), and the ortho-linkage can induce a twist in the molecular backbone, which affects the electronic properties and molecular packing. sigmaaldrich.com

In Catalysis and Ligand Design

The design of effective ligands is central to the advancement of transition metal catalysis. Biphenyl-based phosphine (B1218219) ligands, such as BINAP, are famous for their success in asymmetric catalysis. The 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- molecule is a valuable precursor for creating new, custom-designed ligands. nih.gov

The synthesis typically involves replacing the bromine atom with a phosphine group, often through a lithiation-quenching sequence or a metal-catalyzed phosphination reaction. orgsyn.orgescholarship.org The resulting phosphine can then be used as a ligand itself or be further elaborated. The methyl groups at the 4- and 4'-positions provide a way to tune the electronic properties of the ligand. The ortho-substitution resulting from the initial bromine position is critical for creating a sterically defined pocket around the metal center, which is essential for achieving high selectivity in catalytic reactions. nih.govnih.gov Axially chiral biphenyl ligands derived from such precursors have been successfully applied in various asymmetric transformations, including additions to aldehydes and cycloadditions. nih.gov

Table 2: Potential Catalytic Applications for Ligands Derived from 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-

Catalytic Reaction Metal Importance
Asymmetric Hydrogenation Rhodium, Ruthenium Production of enantiomerically pure pharmaceuticals and fine chemicals. nih.gov
Asymmetric C-C Coupling Palladium, Nickel Construction of complex chiral molecules. nih.gov
Asymmetric Addition Zinc, Copper Formation of chiral alcohols and other functional groups. nih.gov

Synthesis of Phosphine and Nitrogen-Containing Ligands

The functionalization of the 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- core is primarily directed at the carbon-bromine bond, which is amenable to various C-P and C-N bond-forming reactions. These transformations yield phosphine and nitrogen-containing ligands that are crucial for modern catalytic processes. wikipedia.orgbeilstein-journals.org

Phosphine Ligands

Phosphine ligands are a cornerstone of homogeneous catalysis, valued for their ability to tune the electronic and steric properties of metal catalysts. beilstein-journals.org The synthesis of biphenyl-based phosphine ligands from 2-bromobiphenyl (B48390) precursors is a well-established strategy. nih.gov The bromine atom in 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- can be converted into a phosphine group, typically through an organometallic intermediate.

A common synthetic route involves the lithiation of the aryl bromide with an organolithium reagent, such as n-butyllithium, followed by quenching with a chlorodialkylphosphine (ClPR₂). This nucleophilic substitution reaction effectively replaces the bromine atom with a phosphine moiety. acs.org The resulting ligands, which often feature bulky alkyl groups on the phosphorus atom (e.g., cyclohexyl or tert-butyl), are instrumental in palladium-catalyzed cross-coupling reactions. nih.gov

StepReagentIntermediate/ProductPurpose
1n-Butyllithium (n-BuLi)2-Lithio-4,4'-dimethyl-1,1'-biphenylCreation of a potent nucleophile at the 2-position.
2Chlorodicyclohexylphosphine (ClPCy₂)2-(Dicyclohexylphosphino)-4,4'-dimethyl-1,1'-biphenylIntroduction of the phosphine group to form the final ligand.

This interactive table summarizes a representative synthesis of a phosphine ligand.

These phosphine ligands are particularly effective in reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, where their steric bulk and electron-donating nature facilitate the catalytic cycle. rsc.orgrsc.org

Nitrogen-Containing Ligands

Nitrogen-containing ligands are also highly valuable in catalysis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds and can be used to synthesize nitrogen-containing ligands from aryl halides. wikipedia.orglibretexts.org In this context, 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- can be coupled with a variety of primary or secondary amines in the presence of a palladium catalyst and a suitable phosphine ligand. nih.gov

The reaction's efficiency depends on the choice of catalyst, ligand, base, and solvent. nih.gov This method allows for the introduction of a wide range of nitrogen-containing functional groups, including simple amines, carbazoles, and other heterocycles, onto the biphenyl scaffold. nih.govresearchgate.net

ComponentExampleRole
Aryl Halide 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-The electrophilic coupling partner.
Amine CarbazoleThe nucleophilic coupling partner.
Catalyst Pd₂(dba)₃ (a Pd(0) source)The active metal center for the catalytic cycle.
Ligand A bulky biaryl phosphine (e.g., t-BuXPhos)Stabilizes the palladium center and facilitates oxidative addition and reductive elimination.
Base Sodium tert-butoxide (NaOtBu)Deprotonates the amine, making it a more potent nucleophile.
Solvent Toluene or 1,4-DioxaneProvides the reaction medium. nih.gov

This interactive table outlines the key components for the synthesis of a nitrogen-containing ligand via Buchwald-Hartwig amination.

Development of Chiral Biphenyl-Based Ligands for Asymmetric Transformations

Asymmetric catalysis, which enables the synthesis of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. nih.gov Biphenyls are excellent scaffolds for chiral ligands due to the phenomenon of atropisomerism—axial chirality that arises from restricted rotation around the C1-C1' single bond. This restriction is typically caused by the presence of bulky substituents at the ortho (2, 2', 6, and 6') positions. nih.govresearchgate.net

While 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- is itself achiral, it is a valuable starting material for the synthesis of more substituted biphenyls that can exhibit axial chirality. The synthesis of an axially chiral ligand often involves a multi-step process where additional groups are introduced to create the necessary steric hindrance.

For instance, a Suzuki-Miyaura cross-coupling reaction could be employed to couple 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- with a suitably substituted arylboronic acid (e.g., 2-methoxyphenylboronic acid). libretexts.orgnih.gov This would create a 2,2'-disubstituted biphenyl. Subsequent modification of the functional groups can lead to the formation of a chiral phosphine, phosphoramidite, or diol ligand. nih.govresearchgate.net If the resulting atropisomers can be separated (resolved) or if the synthesis is performed asymmetrically, an enantiomerically pure ligand can be obtained. rsc.org

StrategyDescriptionExample ModificationResulting Chirality
Atropisomerism Introduce a bulky group at the 2'-position to restrict bond rotation.Suzuki coupling with an ortho-substituted arylboronic acid.Axial Chirality
Chiral Auxiliary Attach a pre-existing chiral molecule to the biphenyl scaffold.Buchwald-Hartwig amination with an enantiopure amine.Central Chirality

This interactive table summarizes strategies for developing chiral ligands from a biphenyl precursor.

The development of such chiral ligands is a continuous area of research, as new and more efficient catalysts are constantly sought for asymmetric additions, cycloadditions, and other stereoselective reactions. researchgate.netresearchgate.net

Abiotic Environmental Transformation Pathways of Halogenated Biphenyls

Photolytic Degradation Mechanisms in Aqueous and Atmospheric Phases

Photolytic degradation, or photolysis, is a key abiotic process for the transformation of many halogenated aromatic hydrocarbons in the environment. This process involves the absorption of light energy, typically in the ultraviolet (UV) spectrum of sunlight, which can lead to the cleavage of chemical bonds.

In the case of brominated biphenyls, the primary photolytic degradation pathway is reductive debromination. cdc.govnih.gov This reaction involves the breaking of the carbon-bromine (C-Br) bond, followed by the abstraction of a hydrogen atom from the surrounding medium, such as water or organic matter. For 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-, this would result in the formation of 4,4'-dimethyl-1,1'-biphenyl. The position of the bromine atom on the biphenyl (B1667301) ring significantly influences the rate of photolysis. Studies on related compounds have shown that halogen atoms in the ortho positions (2, 2', 6, 6') are more susceptible to photolytic cleavage than those in the meta or para positions. This is attributed to steric strain and altered electronic properties of the molecule in its excited state. cdc.gov Therefore, the 2-bromo substituent in the target compound is expected to be relatively labile under photolytic conditions.

The presence of methyl groups can also influence photolytic degradation. Methyl groups are electron-donating and can affect the electronic distribution within the biphenyl rings, potentially altering the absorption spectrum and the quantum yield of the photolytic reaction. The quantum yield represents the efficiency of a photochemical process, defined as the number of molecules undergoing a specific reaction divided by the number of photons absorbed. While a specific quantum yield for 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- is not available, data from related compounds can provide an estimate of its photosensitivity.

The environmental medium plays a crucial role in the photolysis of halogenated biphenyls. In aqueous phases, the availability of hydrogen donors is a key factor. In the atmosphere, gas-phase photolysis can occur, although for compounds with low vapor pressure, this pathway may be less significant than photolysis in the aqueous phase or on the surface of atmospheric particles.

Table 1: Representative Photolytic Degradation Data for Analogous Compounds
CompoundMatrixWavelength (nm)Quantum Yield (Φ)Half-life (t½)
Monobrominated Biphenyl (general)AqueousSunlightNot specifiedPotentially rapid
2,2',4,4',5,5'-HexabromobiphenylMethanol (B129727)>286Not specified90% degradation in 9 minutes

Chemical Transformation by Environmentally Relevant Oxidants and Reductants

In addition to photolysis, halogenated biphenyls can be transformed by chemical reactions with naturally occurring oxidants and reductants in the environment. One of the most important oxidants in both atmospheric and aqueous phases is the hydroxyl radical (•OH).

Hydroxyl radicals are highly reactive and can initiate the degradation of organic pollutants through several mechanisms, including hydrogen abstraction, addition to aromatic rings, and direct electron transfer. For 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-, reaction with •OH is expected to proceed via two main pathways:

Hydrogen abstraction from the methyl groups: The methyl groups at the 4 and 4' positions are susceptible to hydrogen abstraction by •OH radicals, leading to the formation of a benzyl-type radical. This radical can then undergo further reactions, such as oxidation, to form more polar and degradable products.

Addition to the aromatic rings: Hydroxyl radicals can add to the carbon atoms of the biphenyl rings, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, including the elimination of the bromine atom or the formation of hydroxylated derivatives. The positions of the methyl and bromo substituents will influence the preferred sites of •OH addition due to their electronic and steric effects.

Other environmentally relevant oxidants, such as ozone (O₃) and nitrate radicals (NO₃•), may also contribute to the transformation of 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-, particularly in the atmosphere. However, reactions with hydroxyl radicals are generally considered to be the dominant atmospheric degradation pathway for many aromatic compounds.

Reductive transformation pathways are more likely to occur in anoxic environments, such as submerged soils and sediments. These processes typically involve the removal of the halogen substituent and its replacement with a hydrogen atom, a process known as reductive dehalogenation. While this is a significant pathway for more highly halogenated biphenyls, its importance for a monobrominated compound like 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- in such environments is less certain.

Table 2: Representative Rate Constants for the Reaction of Hydroxyl Radicals with Analogous Compounds
CompoundPhaseRate Constant (kOH) (cm³ molecule⁻¹ s⁻¹)Atmospheric Half-life (t½)
TolueneGas5.63 x 10⁻¹²~2 days
PentachlorobiphenylGas (estimated)(0.8 - 1.6) x 10⁻¹²41.6 - 83.2 days

Hydrolytic Stability and Pathways in Various Abiotic Matrices

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated aromatic compounds, hydrolysis involves the cleavage of the carbon-halogen bond. The susceptibility of an aryl halide to hydrolysis is largely dependent on the strength of the carbon-halogen bond and the stability of the resulting intermediates.

The carbon-bromine bond in an aromatic system, such as that in 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-, is generally strong and resistant to hydrolysis under typical environmental conditions (i.e., neutral pH and ambient temperature). The delocalization of electrons within the aromatic rings contributes to the stability of the C-Br bond. Therefore, 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- is expected to be hydrolytically stable in various abiotic matrices, including surface water, groundwater, and soil porewater. nist.gov

While hydrolysis rates can be influenced by pH and temperature, significant degradation of aryl halides through this pathway typically requires extreme conditions that are not commonly found in the environment. Consequently, hydrolysis is not considered a major abiotic transformation pathway for 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-. Its persistence in aqueous environments will likely be governed by other processes such as photolysis, microbial degradation, and sorption to solids.

Table 3: Estimated Hydrolytic Stability of Analogous Compounds under Environmental Conditions
Compound ClassEnvironmental ConditionsEstimated Hydrolysis Half-life (t½)
Aryl Halides (general)pH 5-9, 25 °CVery long (years to centuries)
Polychlorinated Biphenyls (PCBs)Neutral pH, ambient temperatureResistant to hydrolysis

Sorption and Desorption Behavior in Non-Biological Environmental Compartments (e.g., soils, sediments)

Sorption is a process where a chemical (the sorbate) becomes associated with a solid phase (the sorbent), such as soil particles or sediment. This process is of critical importance in determining the environmental fate and transport of organic compounds. Desorption is the reverse process, where the sorbed chemical is released back into the solution phase.

For a non-polar, hydrophobic compound like 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-, sorption to the organic matter fraction of soils and sediments is expected to be the dominant interaction. The extent of sorption is often quantified by the soil organic carbon-water partitioning coefficient (Koc), which is a measure of the tendency of a chemical to partition between the organic carbon in soil or sediment and the surrounding water. A high Koc value indicates a strong affinity for the solid phase and low mobility in the environment.

The Koc of a compound can be estimated from its octanol-water partition coefficient (Kow), which is a measure of its hydrophobicity. epa.govnih.govladwp.com Compounds with a high log Kow value are more hydrophobic and tend to have a higher Koc. The presence of the bromine atom and the two methyl groups on the biphenyl structure of 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- contributes to its hydrophobicity.

The sorption of 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- to soils and sediments will have several important consequences for its environmental fate:

Reduced bioavailability: Sorbed compounds are generally less available for uptake by organisms and for degradation by microorganisms.

Reduced mobility: Strong sorption limits the transport of the compound through the soil profile and its movement in surface waters.

Increased persistence: By being sequestered in soils and sediments, the compound is protected from degradation processes such as photolysis and microbial attack, leading to a longer environmental half-life.

Desorption of 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- from soil and sediment particles is likely to be a slow process, meaning that these environmental compartments can act as long-term reservoirs of the compound.

Table 4: Estimated Sorption Parameters for Analogous Compounds
Compoundlog KowEstimated log KocMobility in Soil
2-Bromobiphenyl (B48390)4.33.9 - 4.5Low to immobile
4,4'-Dimethylbiphenyl (B165725)4.84.2 - 4.8Immobile

Emerging Research Directions and Future Outlook for 1,1 Biphenyl, 2 Bromo 4,4 Dimethyl

Development of Novel Chemo- and Regioselective Functionalization Strategies

The development of new methods for the selective functionalization of 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- is a primary focus of current research. The presence of multiple reaction sites—the C-Br bond, the methyl groups, and various aromatic C-H bonds—presents both a challenge and an opportunity for synthetic chemists.

One promising area is the use of transition-metal-catalyzed cross-coupling reactions that go beyond traditional Suzuki and Sonogashira couplings. For instance, researchers are exploring palladium- and nickel-catalyzed amination and etherification reactions at the C-Br bond, which would provide access to a wider range of functionalized biphenyls.

Furthermore, directed ortho-metalation (DoM) is being investigated as a powerful tool for regioselective C-H functionalization. By using a directing group, it is possible to selectively deprotonate and functionalize the C-H bond ortho to the directing group. While the methyl groups on 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- are not strong directing groups, the development of new directing group strategies or the temporary installation of a directing group could enable the selective functionalization of the biphenyl (B1667301) core.

A key challenge is achieving selectivity between the different C-H bonds on the two aromatic rings. The development of catalyst systems that can distinguish between these electronically similar positions is a significant area of research.

StrategyDescriptionPotential Products
Advanced Cross-CouplingUtilizing palladium or nickel catalysts for reactions like Buchwald-Hartwig amination or etherification at the C-Br bond.Arylamines, diaryl ethers
Directed ortho-Metalation (DoM)Employing directing groups to achieve regioselective C-H activation and functionalization at specific positions on the aromatic rings.Substituted biphenyls with new functional groups at specific ortho positions.
Selective C-H FunctionalizationDeveloping catalyst systems that can differentiate and selectively functionalize the various aromatic C-H bonds.Isomerically pure functionalized biphenyls.

Exploration of New Reactivity Modes and Mechanistic Discoveries

Beyond established transformations, researchers are exploring novel reactivity modes of 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-. This includes investigating its potential in photoredox catalysis, where the C-Br bond could be activated by visible light to generate aryl radicals. These radicals could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Mechanistic studies are also crucial for understanding and optimizing reactions involving this compound. For example, detailed computational and experimental studies on the oxidative addition of the C-Br bond to transition metal catalysts can provide insights into the factors that control reactivity and selectivity. Understanding the electronic and steric effects of the methyl groups on the reactivity of the C-Br bond is of particular interest.

Another area of exploration is the potential for the methyl groups to participate in reactions. While typically considered unreactive, under certain conditions, such as radical-initiated or transition-metal-catalyzed C-H activation, these methyl groups could be functionalized, leading to new classes of derivatives.

Integration into Advanced Functional Materials beyond Current Applications

The unique structural and electronic properties of 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- make it an attractive candidate for the development of advanced functional materials. Its biphenyl core provides rigidity and thermal stability, while the bromo and methyl groups offer handles for further functionalization and tuning of properties.

In the field of organic electronics, derivatives of 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- are being investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to tune the electronic properties of the biphenyl core through substitution at the C-Br bond is particularly valuable in this context.

Furthermore, the incorporation of this building block into porous organic polymers (POPs) and metal-organic frameworks (MOFs) is an emerging area. The defined geometry of the biphenyl unit can be used to create materials with high surface areas and well-defined pore structures, which have potential applications in gas storage, separation, and catalysis.

Material ClassPotential ApplicationKey Features
Organic Electronics (OLEDs, OFETs, OPVs)Light emission, charge transport, light harvestingTunable electronic properties, thermal stability
Porous Organic Polymers (POPs)Gas storage, separation, catalysisHigh surface area, defined pore structure
Metal-Organic Frameworks (MOFs)Gas storage, separation, catalysisCrystalline structure, tunable porosity

Machine Learning and Artificial Intelligence for Predictive Chemical Synthesis and Property Prediction

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and materials discovery. For a compound like 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-, ML models can be trained on existing reaction data to predict the optimal conditions for a desired transformation, thereby reducing the need for extensive experimental screening.

AI algorithms can also be used to predict the electronic, optical, and physical properties of novel derivatives of 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- before they are synthesized. This in silico screening approach can accelerate the discovery of new materials with tailored properties for specific applications. For example, a model could be developed to predict the emission wavelength of a series of OLED materials based on different substituents attached to the biphenyl core.

Furthermore, retrosynthetic analysis, a key task in organic synthesis, can be augmented by AI tools. These tools can propose novel and efficient synthetic routes to complex target molecules starting from 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-, potentially uncovering non-intuitive reaction pathways.

Design of Sustainable Synthetic Routes and Methodologies

In line with the growing emphasis on green chemistry, the development of sustainable synthetic routes to and from 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- is a critical area of future research. This includes the use of more environmentally friendly solvents, catalysts, and reagents.

One approach is the development of catalytic systems that can operate in water or other green solvents, reducing the reliance on volatile organic compounds. The use of earth-abundant metal catalysts, such as iron or copper, as alternatives to precious metals like palladium is also a key goal.

Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can improve efficiency and reduce waste. For example, a one-pot procedure could be designed to first functionalize the C-Br bond and then subsequently modify one of the methyl groups.

The principles of atom economy are also being applied to the design of new synthetic routes. This involves designing reactions that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing the generation of byproducts.

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 2-bromo-4,4'-dimethyl-1,1'-biphenyl?

The compound features a biphenyl core with bromine at the ortho position (C2) and methyl groups at the para positions (C4 and C4'). Key characterization methods include:

  • NMR Spectroscopy : The bromine atom induces deshielding in neighboring protons, while methyl groups at C4/C4' produce distinct singlet signals (~δ 2.3–2.6 ppm in 1^1H NMR). Aromatic protons adjacent to bromine may split into doublets due to coupling (J ≈ 8–10 Hz) .
  • Mass Spectrometry (MS) : The molecular ion peak (M+^+) is expected at m/z 276 (C14_{14}H13_{13}Br+^+), with fragmentation patterns reflecting cleavage of the C-Br bond (loss of 80/82 Da) .
  • IR Spectroscopy : C-Br stretching vibrations appear near 560–600 cm1^{-1}, while aromatic C-H stretches are observed at ~3000–3100 cm1^{-1}.

Q. What synthetic routes are available for introducing bromine at the ortho position of 4,4'-dimethyl-1,1'-biphenyl?

Method A: Palladium-Catalyzed Directed C–H Bromination

  • Directing Group Strategy : Use a temporary directing group (e.g., carbonyl or amine) to position the Pd catalyst near the target C2 site. For example, a methyl ester at C3 can facilitate ortho-bromination via cyclopalladation intermediates .
  • Conditions : Pd(OAc)2_2 (5 mol%), NBS (1.1 equiv.), in DMF at 80°C for 12 hours. Yield: ~65–75% .
    Method B: Electrophilic Aromatic Substitution
  • Limitations : Steric hindrance from the 4,4'-dimethyl groups reduces reactivity, requiring harsh conditions (e.g., Br2_2/FeBr3_3 at 120°C), which may lead to polybromination or decomposition .

Q. What safety precautions are critical when handling this compound?

  • Hazard Classification : Related biphenyl derivatives (e.g., 3,3'-dimethylbiphenyl diamines) are listed as hazardous due to potential carcinogenicity .
  • Protocols : Use fume hoods, nitrile gloves, and lab coats. Dispose of waste via halogenated organic waste streams. Monitor airborne exposure limits (recommended: <0.1 mg/m3^3) .

Advanced Research Questions

Q. How does steric hindrance from 4,4'-dimethyl groups influence cross-coupling reactivity?

The methyl groups create a sterically congested environment, slowing transmetalation in Suzuki-Miyaura couplings. Strategies include:

  • Bulky Ligands : Use SPhos or XPhos ligands to stabilize the Pd(0) intermediate and enhance turnover .
  • Microwave Activation : Shorten reaction times (e.g., 30 min at 120°C) to mitigate side reactions .
    Example : Coupling with phenylboronic acid yields 4,4'-dimethyl-2-phenyl-1,1'-biphenyl in 55% yield (vs. 85% for unsubstituted analogs) .

Q. How can competing pathways in C–H functionalization be controlled?

Competing C–H activation at methyl groups or bromine-directed sites is minimized by:

  • Temperature Modulation : Lower temperatures (e.g., 40°C) favor kinetically controlled ortho-functionalization .
  • Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance directing group coordination to Pd .
    Case Study : Ligand-free Pd catalysis in DCE selectively brominates C2 over methyl groups (selectivity >10:1) .

Q. Can this compound serve as a precursor for urea-linked covalent organic frameworks (COFs)?

Yes. The bromine atom can be replaced via nucleophilic substitution to install urea linkers. For example:

  • Reaction with Urea Derivatives : React with 1,4-phenylenediurea under basic conditions to form a biphenyl-diurea building block. This monomer has been used in 2D COFs with surface areas >800 m2^2/g .
  • Application : COFs derived from such monomers exhibit high thermal stability (>400°C) and porosity for gas storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.